6-Bromo-4-chloro-7-fluoro-3-iodoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the quinoline ring. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-fluoro-3-iodoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. The iodination step can be performed using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinoline derivatives with different oxidation states.
Cross-Coupling Reactions: The presence of halogen atoms makes the compound suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Halogenating agents like bromine, chlorine, and iodine are used under controlled conditions.
Cross-Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chloro-7-fluoro-3-iodoquinoline involves its interaction with specific molecular targets and pathways. The halogen atoms can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: Similar in structure but with a nitro group instead of iodine.
7-Bromo-4-chloro-2-(ethylsulfanyl)-8-fluoro-6-iodoquinoline: Contains an ethylsulfanyl group and an additional iodine atom.
Uniqueness
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline is unique due to the specific combination of halogen atoms, which imparts distinct reactivity and potential biological activities. The presence of iodine, in particular, can enhance the compound’s ability to participate in cross-coupling reactions and increase its binding affinity to biological targets .
Eigenschaften
Molekularformel |
C9H3BrClFIN |
---|---|
Molekulargewicht |
386.38 g/mol |
IUPAC-Name |
6-bromo-4-chloro-7-fluoro-3-iodoquinoline |
InChI |
InChI=1S/C9H3BrClFIN/c10-5-1-4-8(2-6(5)12)14-3-7(13)9(4)11/h1-3H |
InChI-Schlüssel |
OFEQXVHYEKIEKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.